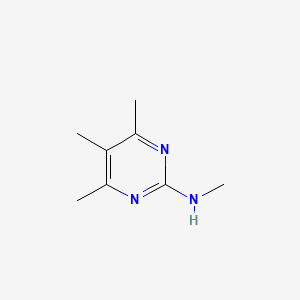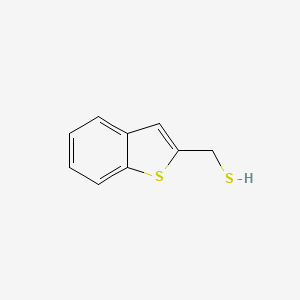
(1-Benzothiophen-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzothiophen-2-yl)methanethiol is an organic compound belonging to the class of benzothiophenes. It consists of a benzene ring fused with a thiophene ring, with a methanethiol group attached to the second position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzothiophen-2-yl)methanethiol can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically employs a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H arylation and electrochemical methods for green synthesis are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1-Benzothiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
(1-Benzothiophen-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of (1-Benzothiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The benzothiophene ring can interact with biological receptors and ion channels, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Benzothiophene: A parent compound with similar structural features but lacking the methanethiol group.
2-Aminobenzothiophene: Contains an amino group instead of a methanethiol group.
3-Carboxybenzothiophene: Features a carboxyl group at the third position.
Uniqueness: (1-Benzothiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
50779-70-9 |
|---|---|
Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
1-benzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 |
InChI Key |
LWZHHWMBSOEUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
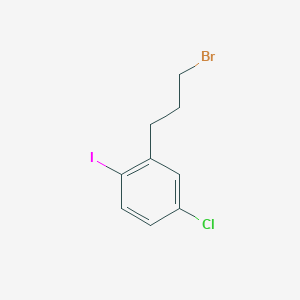

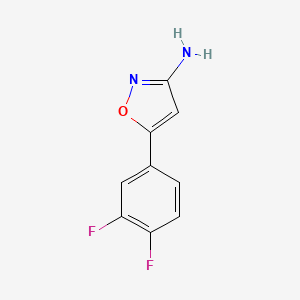


![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)
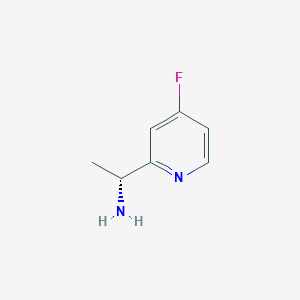
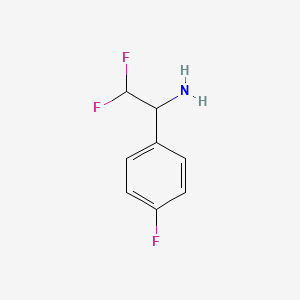
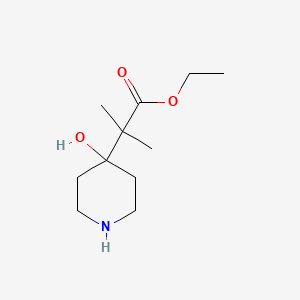
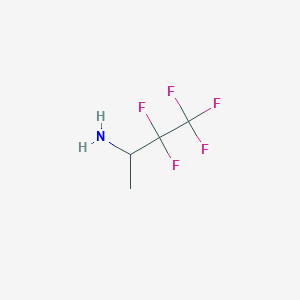
![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

